b-Alanine-2,2,3,3-d4

Descripción

Significance of Stable Isotope Probing in Systems Biology and Biochemical Analysis

Stable isotope probing (SIP) is a powerful technique that allows researchers to trace the metabolic activity of microorganisms and the flux of metabolites within complex biological systems. pnas.orgnih.gov By introducing a substrate labeled with a heavy stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a system, scientists can track the incorporation of this isotope into various biomolecules like DNA, RNA, proteins, and lipids. pnas.orgnih.govasm.org This enables the direct linking of metabolic function to the identity of active organisms within a community. nih.gov

The core advantage of SIP lies in its ability to distinguish between active and inactive or dormant organisms in an ecosystem. doe.gov This is particularly crucial in microbial ecology, where a vast number of species may be present, but only a fraction are metabolically active at any given time. doe.gov By following the isotopic label, researchers can identify which organisms are consuming a specific substrate and how that substrate is being utilized and transformed. doe.goveeer.org This provides invaluable insights into metabolic pathways, nutrient cycling, and the functional roles of different species within a community. pnas.orgeeer.org

In the realm of systems biology, SIP, especially when coupled with metagenomics (DNA-SIP) or other 'omics' technologies, provides a comprehensive view of the functional dynamics of entire microbial systems. nih.govasm.org This integrated approach allows for the identification of not only the active microbial populations but also the specific genes involved in particular metabolic processes. nih.gov

Conceptual Framework of Deuterium Labeling for Tracers and Internal Standards in Biological Systems

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, serves as an excellent tracer in biological research. musechem.com The replacement of hydrogen with deuterium in a molecule, known as deuterium labeling, creates a compound that is chemically very similar to its unlabeled counterpart but has a greater mass. musechem.com This mass difference is the key to its utility as a tracer, as it can be readily detected and quantified using mass spectrometry (MS). musechem.comscispace.com

One of the primary applications of deuterium-labeled compounds is as internal standards in quantitative mass spectrometry. musechem.comscispace.comacs.org In this role, a known amount of the deuterated compound is added to a biological sample. Because the labeled standard has nearly identical chemical and physical properties to the natural, unlabeled analyte, it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.com By measuring the ratio of the unlabeled analyte to the labeled internal standard, researchers can achieve highly accurate and precise quantification of the analyte in complex biological matrices like blood or urine. musechem.comscispace.com

Furthermore, deuterium labeling is instrumental in metabolic tracer studies. nih.gov When a deuterated substrate is introduced into a biological system, its metabolic fate can be followed by tracking the appearance of the deuterium label in various downstream metabolites. nih.govphysiology.org This allows for the detailed elucidation of metabolic pathways and the measurement of metabolic flux rates. nih.govphysiology.org The use of deuterated tracers is particularly advantageous in in vivo studies, including those in humans, due to their non-radioactive and innocuous nature. nih.gov

Overview of β-Alanine-2,2,3,3-d4 as a Critical Investigative Tool in Contemporary Research

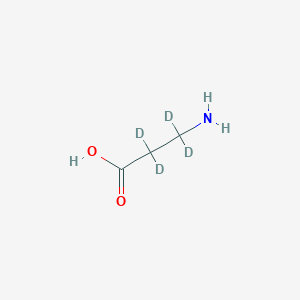

β-Alanine-2,2,3,3-d4 is a specifically designed deuterated form of β-alanine, a naturally occurring beta-amino acid. sigmaaldrich.com In this compound, the four hydrogen atoms attached to the second and third carbon atoms are replaced with deuterium. This specific labeling pattern makes it an invaluable tool for a range of research applications, primarily leveraging the principles of stable isotope probing and its function as an internal standard.

As an internal standard, β-Alanine-2,2,3,3-d4 is used for the accurate quantification of unlabeled β-alanine in biological samples via mass spectrometry. caymanchem.comusda.gov This is crucial for studies investigating the metabolism of β-alanine and its role in various physiological processes. β-Alanine is a precursor to the synthesis of carnosine, a dipeptide with important functions in muscle buffering and antioxidant defense. sigmaaldrich.comhra.nhs.uk Accurate measurement of β-alanine concentrations is therefore essential for understanding its impact on exercise performance, muscle physiology, and neurological function. hra.nhs.ukmdpi.comjournalofexerciseandnutrition.com

In metabolic research, β-Alanine-2,2,3,3-d4 can be used as a tracer to study the biosynthesis and degradation of carnosine and other related compounds. By administering the labeled β-alanine, researchers can follow the incorporation of the deuterium atoms into carnosine and other metabolites, providing direct evidence of metabolic pathways and their kinetics. sigmaaldrich.com This approach is vital for investigating the metabolic dysregulation associated with various diseases. caymanchem.com

The use of β-Alanine-2,2,3,3-d4 extends to metabolomics studies, where it can help in the identification and quantification of β-alanine as part of a broader analysis of the metabolome. isotope.comrestek.comrsc.org Its distinct mass allows for clear differentiation from other compounds, enhancing the reliability of metabolomic profiling.

Data Tables

Table 1: Properties of β-Alanine-2,2,3,3-d4

| Property | Value |

| Chemical Formula | C₃H₃D₄NO₂ |

| Synonyms | 3-Aminopropanoic-2,2,3,3-d4 acid |

| Isotopic Enrichment | Typically ≥98% for deuterium |

| Appearance | White to off-white solid |

Table 2: Applications of β-Alanine-2,2,3,3-d4 in Research

| Application Area | Specific Use | Research Findings |

| Metabolomics | Internal standard for quantifying β-alanine. isotope.comrestek.com | Enables accurate measurement of β-alanine levels in complex biological samples like plasma and tissue extracts. restek.com |

| Metabolic Pathway Analysis | Tracer to study the biosynthesis of carnosine and other dipeptides. sigmaaldrich.com | Allows for the direct tracking of β-alanine incorporation into carnosine, elucidating its metabolic fate. sigmaaldrich.com |

| Clinical Chemistry | Internal standard in diagnostic assays. | Used to ensure the accuracy and precision of tests measuring β-alanine levels for clinical research purposes. |

| Pharmacokinetic Studies | Tracer to study the absorption, distribution, metabolism, and excretion (ADME) of β-alanine. | Provides data on how β-alanine is processed by the body. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-2,2,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for β Alanine 2,2,3,3 D4

Chemical Synthesis Approaches for Deuterated β-Alanine

Chemical synthesis provides a direct and versatile route to deuterated β-alanine. These methods often involve the use of deuterated reagents and catalysts to introduce deuterium (B1214612) atoms at specific positions within the molecule.

Asymmetric Synthesis Techniques for Stereoselective Deuterium Incorporation

Achieving stereoselectivity in the incorporation of deuterium is a key challenge in the synthesis of complex molecules. While the specific asymmetric synthesis of β-Alanine-2,2,3,3-d4 is not extensively detailed in the provided search results, general principles of asymmetric deuteration can be applied. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the deuteration reaction. uni-saarland.dersc.org For instance, cobalt-catalyzed asymmetric deuteration of α-amidoacrylates has been shown to produce α,β-dideuterio-α-amino esters with high enantiomeric ratios and nearly complete deuteration. researchgate.net Such strategies could potentially be adapted for the stereoselective synthesis of deuterated β-alanine derivatives.

Catalytic Deuteration Methods for β-Alanine-2,2,3,3-d4 Production

Catalytic deuteration offers an efficient means of introducing deuterium into organic molecules. Palladium-catalyzed hydrogen-deuterium (H/D) exchange is a notable method. acs.orgosti.gov For example, a protocol using a palladium catalyst with heavy water (D₂O) as the deuterium source has been developed for the β-deuteration of N-protected amino amides. acs.orgosti.gov This approach is highly efficient and can be applied to a variety of amino amides. acs.org Another method involves a palladium on carbon (Pd/C) catalyst with aluminum and D₂O, where D₂ gas is generated in situ to facilitate the H-D exchange reaction. mdpi.com While this has been demonstrated for α-deuteration of alanine (B10760859), modifications could potentially target the β-positions. mdpi.com Ruthenium catalysts have also been shown to be effective for the selective deuteration of alcohols and other functional groups, which could be relevant for the synthesis of deuterated β-alanine precursors. mdpi.com

Table 1: Comparison of Catalytic Deuteration Methods

| Catalyst System | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / 8-aminoquinoline | D₂O | Efficient β-deuteration of N-protected amino amides. | acs.orgosti.gov |

| Pd/C / Al | D₂O | In situ generation of D₂ gas for H-D exchange. | mdpi.com |

| Ruthenium complexes | D₂O | Selective α- and β-deuteration of alcohols. | mdpi.com |

| Iridium nanoparticles | D₂O | Ortho-selective deuteration of anilines. | acs.org |

Biocatalytic and Chemoenzymatic Methods for Deuterated β-Alanine Production

Biocatalytic and chemoenzymatic methods are gaining prominence due to their high selectivity and mild reaction conditions. rsc.orgresearchgate.net These approaches utilize enzymes to catalyze specific deuteration steps.

For instance, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can catalyze the stereoretentive α-deuteration of amino acids. rsc.org Some approaches have demonstrated control over both α- and β-deuteration. rsc.org A notable development is an H₂-driven biocatalytic platform for the enantioselective incorporation of deuterium into amino acids. rsc.orgchemrxiv.org This system uses a hydrogenase to recycle [4-²H]-NADH from NAD⁺ and D₂O, which then provides the deuterium for reductive amination catalyzed by an amino acid dehydrogenase. rsc.orgchemrxiv.org While demonstrated for L-alanine, this principle could be extended to β-alanine synthesis.

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis. chemrxiv.org For example, a biocatalytically produced deuterated intermediate can be further modified using chemical reactions to yield the final target molecule. This approach has been used in the synthesis of deuterated pharmaceuticals. nih.govumich.edu The synthesis of β-alanine itself can be achieved from precursors like fumaric acid through the dual action of aspartate ammonia-lyase (aspA) and aspartate-α-decarboxylase (panD) in engineered microorganisms. frontiersin.org Integrating a deuteration step within such a biocatalytic pathway could provide a route to β-Alanine-2,2,3,3-d4.

Table 2: Biocatalytic Approaches for Deuterated Amino Acid Synthesis

| Enzyme/System | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| Pyridoxal phosphate (PLP)-dependent enzymes | D₂O | Stereoretentive α- and potential β-deuteration. | rsc.org |

| H₂-driven biocatalytic platform (Hydrogenase & Amino Acid Dehydrogenase) | D₂O | Enantioselective incorporation of deuterium via reductive amination. | rsc.orgchemrxiv.org |

| α-oxo-amine synthase (SxtA AONS) | D₂O | Site- and stereoselective α-deuteration of a range of amino acids and esters. | nih.gov |

| Aspartate ammonia-lyase (aspA) & Aspartate-α-decarboxylase (panD) | - | Whole-cell synthesis of β-alanine from fumaric acid. | frontiersin.org |

Assessment of Isotopic Enrichment and Positional Purity in Synthesized β-Alanine-2,2,3,3-d4

The final step in the synthesis of an isotopically labeled compound is the verification of its isotopic enrichment and positional purity. Several analytical techniques are employed for this purpose.

Mass spectrometry (MS) is a primary tool for determining isotopic enrichment. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-ESI-HRMS), allows for the accurate determination of the isotopic distribution by analyzing the relative abundances of the different isotopologs. researchgate.netrsc.org Mass fragmentography, using deuterated amino acids as internal standards, is another MS-based method to quantify amino acids and study hydrogen-deuterium exchange. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, is crucial for determining the position of the deuterium labels within the molecule and can also provide information on the relative isotopic purity. mdpi.comrsc.org

Gas chromatography–pyrolysis–isotope ratio mass spectrometry (GC-Pyr-IRMS) is another powerful technique used to measure the deuterium enrichment of protein-bound alanine, which involves derivatization of the amino acid prior to analysis. lenus.ieul.ieresearchgate.net

Table 3: Analytical Techniques for Isotopic Purity Assessment

| Technique | Information Provided | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment, relative abundance of isotopologs. | researchgate.netrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Positional purity, relative isotopic purity. | mdpi.comrsc.org |

| Gas Chromatography–Pyrolysis–Isotope Ratio Mass Spectrometry (GC-Pyr-IRMS) | Deuterium enrichment of derivatized amino acids. | lenus.ieul.ieresearchgate.net |

| Mass Fragmentography | Quantification and H/D exchange studies. | researchgate.net |

Advanced Analytical Techniques for the Quantification and Characterization of β Alanine 2,2,3,3 D4

Mass Spectrometry-Based Quantification in Biological Matrices

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific quantification of β-Alanine-2,2,3,3-d4 in complex biological samples. Its coupling with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC) allows for the separation of the analyte from matrix components, ensuring accurate measurement.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful and widely adopted technique for the analysis of amino acids, including β-alanine and its deuterated analogues, in biological fluids. researchgate.netthermofisher.com This method offers high sensitivity and specificity, often eliminating the need for cumbersome derivatization steps that are typically required in other analytical approaches. researchgate.netnih.gov The use of hydrophilic interaction liquid chromatography (HILIC) has proven particularly effective for retaining and separating polar compounds like β-alanine. nih.govoup.commdpi.com

In a typical LC-MS/MS workflow, a biological sample, such as plasma or urine, undergoes a simple protein precipitation step, followed by dilution with an internal standard solution before injection into the LC-MS/MS system. thermofisher.comrestek.com The separation is achieved on a chromatographic column, and the detection is performed using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. anaquant.com This mode allows for the specific detection of the transition from a precursor ion to a product ion, which for non-derivatized β-alanine is often m/z 90.10 > 72.10. lcms.cz The use of a stable isotope-labeled internal standard, such as β-Alanine-2,2,3,3-d4 itself, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. nih.govwuxiapptec.com

Interactive Table 1: LC-MS/MS Parameters for Amino Acid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |

| β-Alanine | 90.0 | 30.1 | β-Alanine-d4 |

| β-Aminoisobutyric acid | 104.1 | 30.0 | β-Aminoisobutyric acid-d3 |

| γ-Aminobutyric acid | 104.0 | 69.0 | γ-Aminobutyric acid-d4 |

| α-Aminobutyric acid | 104.0 | 58.1 | α-Aminobutyric acid-d2 |

| Data sourced from a comprehensive LC-MS/MS analysis of 45 amino acids in human plasma. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) represents another robust technique for the analysis of amino acids. nih.gov However, due to the polar and non-volatile nature of compounds like β-alanine, a derivatization step is necessary to make them amenable to GC analysis. sigmaaldrich.comnist.gov This process involves replacing active hydrogens on the functional groups with nonpolar moieties, thereby increasing volatility. sigmaaldrich.com Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and alkyl chloroformates. sigmaaldrich.comlcms.cz

Following derivatization, the sample is introduced into the GC-MS system, where the derivatives are separated based on their boiling points and detected by the mass spectrometer. nih.govkku.ac.th The resulting mass spectra provide characteristic fragmentation patterns that allow for the identification and quantification of the analyte. nist.gov While effective, derivatization can sometimes be a source of variability and requires careful optimization. researchgate.net

Interactive Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Derivative Formed | Key Advantages | Key Disadvantages |

| MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivatives are stable and less moisture-sensitive. | Reaction conditions may require optimization for maximum response. |

| Alkyl Chloroformates | Methoxycarbonyl derivatives | Fast, robust, and matrix-tolerant reaction. | Potential for racemization during derivatization. |

| Information compiled from studies on amino acid derivatization for GC-MS. sigmaaldrich.comnist.govlcms.czresearchgate.net |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. eurisotop.comresearchgate.netnih.gov This technique relies on the use of a stable isotope-labeled version of the analyte, such as β-Alanine-2,2,3,3-d4, as an internal standard. nih.govtubitak.gov.tr The isotopically labeled standard is added to the sample at the beginning of the analytical process. wuxiapptec.com

Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same losses and variations during sample preparation, extraction, and analysis. wuxiapptec.comnih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added labeled standard, a highly accurate and precise absolute quantification can be achieved. researchgate.net This approach effectively corrects for any potential sources of error throughout the analytical workflow. A study on the release of β-methylamino-L-alanine (BMAA) utilized a double spiking isotope dilution approach with D3-BMAA and 13C15N2-BMAA for accurate quantitation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural and Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and metabolic tracing of compounds like β-Alanine-2,2,3,3-d4. shoko-sc.co.jpotsuka.co.jp Unlike mass spectrometry, which provides information on the mass-to-charge ratio, NMR provides detailed information about the chemical environment of each atom within a molecule.

The presence of deuterium (B1214612) atoms in β-Alanine-2,2,3,3-d4 results in a distinct NMR spectrum compared to its unlabeled counterpart. This isotopic labeling can be used to trace the metabolic fate of β-alanine in biological systems. otsuka.co.jp By monitoring the appearance of the deuterium-labeled signals in different metabolites over time, researchers can map out metabolic pathways and fluxes. For instance, 3-(trimethylsilyl) propionic-2,2,3,3-d4 acid is used as a reference standard in NMR studies. researchgate.netau.dk While direct analysis of β-Alanine-2,2,3,3-d4 by NMR is feasible, its primary utility lies in its application as a tracer in metabolic studies.

Rigorous Method Validation and Quality Control Strategies in Deuterated β-Alanine Analysis

To ensure the reliability and accuracy of analytical data, rigorous method validation and the implementation of robust quality control (QC) strategies are essential. zivak.comunige.ch This is particularly crucial in regulated environments such as clinical diagnostics and pharmaceutical development.

Method validation involves assessing several key parameters, including:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. unige.ch

Linearity and Range: The concentration range over which the method provides accurate and precise results. thermofisher.complos.org

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. thermofisher.comunige.chplos.org

Recovery: The efficiency of the extraction process. nih.gov

Matrix Effect: The influence of the sample matrix on the ionization and detection of the analyte. nih.govunige.ch

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. unige.ch

Quality control (QC) samples, typically prepared at low, medium, and high concentrations within the calibration range, are analyzed with each batch of unknown samples to monitor the performance of the method. zivak.comthermofisher.com The results from these QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid. zivak.com The use of isotopically labeled internal standards, such as β-Alanine-2,2,3,3-d4, is a fundamental aspect of quality control in mass spectrometry-based assays, as it helps to correct for variability throughout the analytical process. unige.ch

Interactive Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The agreement between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with accuracy and precision within ±20%. |

| General acceptance criteria based on FDA and EMA guidelines for bioanalytical method validation. unige.ch |

Applications of β Alanine 2,2,3,3 D4 in Investigating Metabolic Pathways and Flux

Elucidation of Endogenous β-Alanine Biosynthesis and Catabolism using Deuterated Tracers

Understanding the complete lifecycle of β-alanine in the body requires methods to trace its origins and ultimate fate. While β-Alanine-2,2,3,3-d4 is used to track the disposition of β-alanine itself, the broader pathways of its synthesis are typically studied by administering labeled precursors. Endogenous β-alanine is synthesized in the liver through several key metabolic routes. nih.gov

One of the primary sources of endogenous β-alanine is the catabolism of pyrimidine nucleotides. bio-rad.com This reductive pathway involves the breakdown of uracil and thymine. In the case of uracil, the process begins with its conversion to 5,6-dihydrouracil, which is then hydrolyzed to N-carbamoyl-β-alanine. bio-rad.com The final step is the hydrolysis of this intermediate by the enzyme β-ureidopropionase to yield β-alanine, ammonia, and carbon dioxide. bio-rad.com Stable isotope tracing methodologies are essential for monitoring the flux through such de novo pyrimidine pathways in vivo. grantome.com By using labeled precursors, researchers can quantify the contribution of pyrimidine degradation to the body's total β-alanine pool.

Beyond pyrimidines, β-alanine can also be generated from the degradation of polyamines like spermine and spermidine. researchgate.net This pathway involves the formation of 3-aminopropanal, which is subsequently oxidized by an aldehyde dehydrogenase to produce β-alanine. bio-rad.com Additionally, the catabolism of branched-chain amino acids (BCAAs), particularly valine and isoleucine, can contribute to β-alanine synthesis. nih.gov The breakdown of these amino acids can produce propionyl-CoA, an intermediate that can enter pathways leading to the formation of β-alanine. researchgate.net Isotope tracing studies are critical for dissecting these complex inter-organ metabolic cycles, such as the exchange of amino acid-derived nitrogen between tissues. nih.gov

The core application of tracers like β-Alanine-2,2,3,3-d4 is the quantification of metabolic flux—the rate at which metabolites are processed through a pathway. creative-proteomics.com In a typical in vivo study, a known quantity of the deuterated tracer is administered, often via infusion, to achieve a steady state in the bloodstream. nih.govresearchgate.net By measuring the ratio of labeled to unlabeled β-alanine in plasma and tissues over time, researchers can calculate key kinetic parameters. nih.gov This "tracer dilution" method allows for the determination of the rate of appearance (Ra) of β-alanine, which reflects its synthesis from all endogenous sources, and its rate of disappearance (Rd), which reflects its uptake by tissues for processes like carnosine synthesis or further catabolism. nih.gov This approach provides a dynamic and quantitative understanding of β-alanine homeostasis that cannot be achieved by measuring static concentrations alone. nih.gov

In Vivo and In Vitro Studies of Carnosine Biosynthesis and Turnover Kinetics

Perhaps the most well-documented application of labeled β-alanine is in the study of carnosine metabolism. Carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in skeletal muscle and brain tissue, where it plays several important physiological roles, including intracellular pH buffering. nih.govresearchgate.net

The use of β-Alanine-2,2,3,3-d4 provides definitive proof of this relationship. When the labeled tracer is administered, the deuterium-labeled β-alanine is incorporated directly into the carnosine molecule. By tracking the appearance of labeled carnosine in muscle tissue biopsies via mass spectrometry, researchers can directly observe and quantify the rate of synthesis. These studies confirm that increasing the plasma concentration and subsequent muscle uptake of β-alanine directly drives an increase in the rate of carnosine synthesis. nih.gov

Table 1: Research Findings on Muscle Carnosine Increase with β-Alanine Supplementation

| Study Duration | Daily β-Alanine Intake | Observed Increase in Muscle Carnosine |

| 2 Weeks | 1.6 - 3.2 g | 10% - 22% |

| 4 Weeks | 3.2 g | ~30% - 45% |

| 4 Weeks | 4 - 6 g | 40% - 60% |

| 8 Weeks | 6.4 g | ~90% |

| 10 Weeks | 4 - 6 g | up to 80% |

This table presents compiled data from multiple studies investigating the effect of β-alanine supplementation on muscle carnosine levels. The use of deuterated tracers allows for precise measurement of the incorporation of supplemental β-alanine into the muscle carnosine pool.

Understanding the stability of the muscle carnosine pool is crucial for developing effective supplementation strategies. β-Alanine-2,2,3,3-d4 is an ideal tool for studying the turnover and degradation kinetics of carnosine. In these "washout" studies, subjects first undergo a loading phase where they consume the labeled β-alanine for several weeks to enrich the muscle carnosine pool with the deuterated tracer.

After supplementation ceases, the concentration of the labeled carnosine is monitored in muscle tissue over a prolonged period (e.g., up to 16 weeks). nih.govresearchgate.net This allows researchers to precisely calculate the rate of decay, or washout, of the newly synthesized carnosine pool. nih.gov These studies have shown that carnosine is a remarkably stable molecule within the muscle, with a slow washout rate. physiology.org The decline follows a linear or exponential pattern, with a half-life of many weeks. nih.govresearchgate.net This information is vital for understanding how long the benefits of increased muscle carnosine persist after supplementation is discontinued.

Table 2: Carnosine Washout Kinetics Following Cessation of β-Alanine Supplementation

| Time Since Cessation | % of Carnosine Increase Remaining (Relative to Peak) | Weekly Rate of Decline |

| 4 Weeks | ~65% | ~2-4% |

| 8 Weeks | ~38% | ~2-4% |

| 12 Weeks | ~20% | ~2-4% |

| 16 Weeks | ~0% (Return to Baseline) | ~2-4% |

This table illustrates the typical decay curve of elevated muscle carnosine after an 8-week supplementation period. Using a deuterated tracer like β-Alanine-2,2,3,3-d4 enables specific tracking of the supplemented pool, revealing a gradual decline over 12-16 weeks. nih.govresearchgate.netphysiology.orgnih.gov

Utilizing β-Alanine-2,2,3,3-d4 for Muscle Carnosine Pool Dynamics and Augmentation Research

β-Alanine-2,2,3,3-d4 is instrumental in studying the synthesis and turnover of carnosine, a dipeptide found in high concentrations in muscle and brain tissue. Since β-alanine is the rate-limiting precursor for carnosine synthesis, administering the deuterated form allows researchers to directly measure the rate of new carnosine formation.

In one research application, a convenient synthesis for carnosine-d7 and anserine-d4 was developed using N-Boc-β-alanine-d4 as a starting material. researchgate.net This process involves coupling the deuterated β-alanine with L-histidine to form the labeled dipeptide. researchgate.net The creation of these isotope-labeled derivatives is crucial for their use as internal standards in quantitative studies. researchgate.net By using these standards, researchers can precisely measure the absolute concentrations of endogenous carnosine and anserine in biological samples, such as muscle tissue, through methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). researchgate.net This allows for accurate assessment of how factors like diet or supplementation affect the muscle carnosine pool, providing a clear picture of its dynamics and the efficacy of augmentation strategies.

Broader Metabolomics Investigations Employing Deuterated β-Alanine

The application of β-Alanine-2,2,3,3-d4 extends beyond carnosine research into the broader field of metabolomics, where it is used in both targeted and untargeted studies to enhance the accuracy of quantification and aid in the identification of metabolites.

Targeted Metabolomics for Specific Amino Acid Profiling

In targeted metabolomics, the primary role of β-Alanine-2,2,3,3-d4 is to serve as an internal standard. An internal standard is a compound with similar chemical properties to the analyte of interest that is added to a sample in a known quantity before analysis. Its purpose is to correct for any loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.

A key example is its use in the quantification of α-fluoro-β-alanine (FBAL), the primary metabolite of the antineoplastic drug 5-fluorouracil (5-FU). researchgate.net To monitor occupational exposure to 5-FU in healthcare workers, a sensitive HPLC-MS/MS method was developed to measure FBAL in urine. researchgate.net In this method, β-alanine-d4 is added to the urine samples as an internal standard to minimize experimental error and ensure accurate quantification. researchgate.netscispace.com The use of a stable isotope-labeled standard like β-alanine-d4 is critical for achieving the low limit of quantitation (LOQ) needed to detect trace amounts of the metabolite.

Below is a table summarizing the parameters of an analytical method employing a deuterated internal standard for metabolite quantification.

| Parameter | Description | Finding |

| Analyte | α-fluoro-β-alanine (FBAL) | Main metabolite of 5-fluorouracil |

| Internal Standard | β-alanine-d4 | Used to correct for experimental error |

| Matrix | Urine | Biological sample for monitoring exposure |

| Technique | HPLC-MS/MS | High-Performance Liquid Chromatography-Tandem Mass Spectrometry |

| Recovery | 70.0% - 82.6% | Efficiency of the sample extraction process |

| Precision (Intra-day & Inter-day) | < 12.1% | Reproducibility of the measurement |

| Lower Limit of Quantitation (LOQ) | 0.5 ng/mL | The lowest concentration that can be reliably quantified |

This interactive table presents data synthesized from research on the biological monitoring of 5-fluorouracil exposure. researchgate.netscispace.com

Untargeted Metabolomics for Discovery of Novel Metabolic Signatures

In untargeted metabolomics, which aims to measure as many metabolites as possible in a sample, stable isotope labeling can help in identifying and classifying unknown compounds. While specific studies detailing the use of β-Alanine-2,2,3,3-d4 for discovering novel signatures are not prevalent, the principle involves administering the labeled compound and then searching for mass signals in the collected data that correspond to potential downstream metabolites.

When β-Alanine-2,2,3,3-d4 is introduced into a biological system, its deuterium (B1214612) atoms act as a "tag." Any metabolite synthesized from this precursor will also contain deuterium, resulting in a characteristic isotopic pattern that can be detected by high-resolution mass spectrometry. By searching for these unique patterns, researchers can distinguish metabolites derived from β-alanine from the thousands of other compounds present in the sample. This approach helps to map its metabolic network and can lead to the discovery of previously unknown pathways or metabolic products related to β-alanine metabolism.

Deuterated β-Alanine in Biomarker Identification and Validation Studies

The use of β-Alanine-2,2,3,3-d4 is pivotal in the validation of biomarkers. A biomarker is a measurable indicator of a biological state or condition. For a biomarker to be reliable, the method used to measure it must be highly accurate and precise.

As established in its role for quantifying FBAL, a biomarker for 5-FU exposure, β-alanine-d4 serves as an ideal internal standard. researchgate.netscispace.com The stability and near-identical chemical behavior of the deuterated standard to the non-labeled analyte ensure the robustness of the analytical method. This principle is broadly applicable to the validation of other biomarkers that are structurally similar to β-alanine. Once a potential new biomarker is identified, a quantitative assay must be developed and validated. Incorporating a deuterated standard like β-Alanine-2,2,3,3-d4 into this process is a critical step for establishing a reliable and reproducible clinical or research assay.

Protein and Peptide Turnover Studies Utilizing β-Alanine-2,2,3,3-d4

β-Alanine is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during synthesis. Therefore, β-Alanine-2,2,3,3-d4 cannot be used to directly measure the turnover of most proteins in the same way as deuterated proteinogenic amino acids like leucine or alanine (B10760859).

However, its utility in this area is indirect. The study of protein and peptide turnover often involves tracing the metabolic fate of amino acids. While β-alanine itself is not built into proteins, its metabolic breakdown products can enter central carbon metabolism. For instance, β-alanine can be metabolized into malonic semialdehyde and subsequently acetyl-CoA. If the deuterium label from β-Alanine-2,2,3,3-d4 is carried through these metabolic steps, it could potentially be incorporated into other, proteinogenic amino acids that are then used for protein synthesis. Tracing the appearance of the deuterium label in newly synthesized proteins would provide an indirect measure of the flux through β-alanine catabolic pathways and their contribution to the broader amino acid pool. This complex tracing would require sophisticated mass spectrometry techniques to follow the label's path through multiple metabolic conversions.

Pharmacokinetic and Biotransformation Research with β Alanine 2,2,3,3 D4

Pharmacokinetic Profiling of Deuterated β-Alanine in Biological Systems

The pharmacokinetic profile of β-alanine, a non-essential amino acid, is of significant interest due to its role as a precursor to carnosine, a dipeptide with important physiological functions, including intracellular buffering. medchemexpress.commedchemexpress.comebi.ac.uk Deuterium-labeled β-alanine, specifically β-Alanine-2,2,3,3-d4, serves as a stable isotope tracer, allowing for precise quantification and differentiation from its endogenous, non-labeled counterpart in various biological matrices. medchemexpress.commedchemexpress.com This is crucial for accurately determining how the body processes exogenously administered β-alanine.

Studies involving the oral administration of β-alanine have shown significant inter-individual variability in its plasma pharmacokinetic profile. nih.govusp.br For instance, following a fixed dose, the coefficient of variation for the incremental area under the curve (iAUC) can be as high as 35.0%. nih.gov The use of deuterated β-alanine in such studies helps to eliminate the confounding variable of endogenous β-alanine, thereby providing a clearer picture of the true pharmacokinetic variability. researchgate.net

Research has demonstrated that the plasma concentration of β-alanine peaks and then returns to baseline within a couple of hours after administration. nih.gov The ability to track the deuterated form allows researchers to delineate the contribution of the administered dose from the background levels of the amino acid in the body. This is particularly important in understanding the dose-response relationship and optimizing supplementation strategies. nih.gov

Analysis of Absorption, Distribution, and Elimination Kinetics of Deuterated β-Alanine

The absorption, distribution, and elimination of β-alanine are key determinants of its bioavailability and, consequently, its physiological effects. mdpi.com The use of β-Alanine-2,2,3,3-d4 facilitates detailed investigations into these kinetic processes.

Absorption: Studies have shown that orally supplied β-alanine is absorbed, leading to a peak in plasma concentrations. nih.gov The absorption process is thought to involve amino acid transporters in the gastrointestinal tract. mdpi.com Research comparing different formulations has revealed that a controlled-release powder blend can significantly increase the bioavailability of β-alanine compared to a sustained-release tablet, as evidenced by higher maximum concentration (Cmax) and area under the curve (AUC) values. nih.gov The use of a deuterated tracer in such comparative bioavailability studies would provide more precise data by distinguishing the supplemented β-alanine from the endogenous pool.

Distribution: Once absorbed, β-alanine is distributed to various tissues, most notably skeletal muscle, where it is used for carnosine synthesis. frontiersin.org The uptake into muscle is a critical step and is mediated by specific transport proteins. frontiersin.orgphysiology.org Studies using deuterium-labeled water to trace alanine (B10760859) metabolism have shown that the labeling equilibrates rapidly between plasma and tissue pools, including skeletal muscle, liver, and heart. nih.gov This suggests that plasma levels of deuterated β-alanine can be a good indicator of its availability to target tissues.

Elimination: The elimination of β-alanine occurs through metabolism and excretion. A small percentage of orally ingested β-alanine is excreted unchanged in the urine. nih.govsemanticscholar.org The primary metabolic fate of β-alanine is its conversion to carnosine or its degradation into other compounds. hmdb.calibretexts.org The elimination half-life of β-alanine is relatively short. mmu.ac.uk Tracking the elimination of β-Alanine-2,2,3,3-d4 and its metabolites provides a clear understanding of its clearance from the body.

The following table summarizes key pharmacokinetic parameters of β-alanine from a study comparing a fixed dose to a weight-relative dose. nih.govfrontiersin.org

| Parameter | Fixed Dose (1,400 mg) | Weight-Relative Dose (10 mg/kg BW) |

| iAUC (μM.min) | 18,550 ± 6,495 | - |

| Cmax (μM) | 218.4 ± 87.9 | - |

| T1/2 (min) | 32.6 - 97.8 | - |

| Tm (min) | 40 - 150 | - |

| CV% for iAUC | 35.0% | 33.2% |

| Data is presented as mean ± standard deviation or range. iAUC: incremental area under the curve; Cmax: maximum concentration; T1/2: half-life; Tm: time to reach maximum concentration; CV%: coefficient of variation. |

Assessment of Isotope Effects on the Metabolic Fate and Systemic Exposure of β-Alanine

The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a compound, a phenomenon known as the kinetic isotope effect (KIE). informaticsjournals.co.injuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. informaticsjournals.co.in This can lead to an increased biological half-life and prolonged action of the deuterated drug. informaticsjournals.co.inbioscientia.de

In the context of β-alanine, deuteration at the 2,2,3,3-positions could potentially influence its metabolic pathways. The primary metabolic route for β-alanine is its incorporation into carnosine, a process catalyzed by carnosine synthase. frontiersin.org Another significant pathway is its degradation. hmdb.ca While the direct impact of deuteration at these specific positions on the activity of the enzymes involved in β-alanine metabolism has not been extensively reported in the available literature, the principle of KIE suggests that it could alter the rate of these reactions.

Studies on other amino acids, such as alanine and glutamate, have effectively used deuterium and 15N isotope effects to elucidate the rate-limiting steps in their enzymatic reactions. nih.gov For instance, with D-alanine, a primary deuterium kinetic isotope effect was determined to be 5.7. nih.gov Such studies demonstrate the power of isotope labeling in dissecting complex metabolic pathways.

The systemic exposure to β-alanine, as measured by AUC, could be enhanced by deuteration if the metabolic clearance is reduced. informaticsjournals.co.in This could potentially lead to a greater increase in muscle carnosine levels for a given dose, although this has yet to be conclusively demonstrated for β-Alanine-2,2,3,3-d4.

Investigation of Deuterated β-Alanine in Pharmacokinetic-Pharmacodynamic Correlations

A key goal in pharmacology is to establish a clear relationship between the pharmacokinetic profile of a compound and its pharmacodynamic effects. europa.eu In the case of β-alanine, a primary pharmacodynamic outcome of interest is the increase in muscle carnosine concentration, which is linked to improved exercise performance. nih.gov Another notable, though often undesirable, effect is the sensation of paresthesia (tingling of the skin). frontiersin.org

Using β-Alanine-2,2,3,3-d4 in pharmacokinetic-pharmacodynamic (PK-PD) studies allows for a more precise correlation between the plasma concentration of the administered β-alanine and the observed effects. This is because the deuterated form can be accurately measured without interference from endogenous β-alanine.

Research has shown a high inter-individual variability in the pharmacokinetic response to β-alanine supplementation, which may contribute to the variable ergogenic response observed in different individuals. nih.govusp.br However, studies attempting to correlate pharmacokinetic parameters like Cmax and AUC with the intensity of paresthesia have not always found a clear predictive relationship, suggesting that the mechanism may be more complex and potentially involve saturable uptake processes. mdpi.comnih.gov

By providing a more accurate measure of systemic exposure, the use of β-Alanine-2,2,3,3-d4 can help to clarify these complex PK-PD relationships and potentially lead to more personalized and effective supplementation strategies.

Translational and Applied Research of β Alanine 2,2,3,3 D4 in Biological Systems

Applications in Exercise Physiology and Performance Research

In the field of exercise science, β-alanine is recognized for its role as a precursor to muscle carnosine, a dipeptide that is crucial for intracellular buffering during high-intensity exercise. mdpi.comnih.gov The use of β-Alanine-2,2,3,3-d4 allows for precise investigation into how supplementation translates to physiological changes and performance enhancements.

A primary application of β-Alanine-2,2,3,3-d4 is to definitively quantify the rate of muscle carnosine synthesis following supplementation. When an individual ingests deuterated β-alanine, it can be traced into the muscle tissue and its incorporation into the carnosine molecule can be measured using techniques like mass spectrometry. This provides a direct measure of carnosine synthesis rates attributable to the supplement, distinguishing it from baseline turnover.

Research has consistently shown that chronic β-alanine supplementation significantly increases muscle carnosine concentrations. Studies have reported increases of 20-30% after two weeks, 40-60% after four weeks, and up to 80% after ten weeks of supplementation. mdpi.com For instance, four weeks of supplementation has been shown to elevate intramuscular carnosine by approximately 60%. mdpi.com In sprint-trained athletes, four weeks of supplementation resulted in carnosine increases of 47% in the soleus muscle and 37% in the gastrocnemius muscle, as measured by proton magnetic resonance spectroscopy (1H-MRS). researchgate.netnih.gov The use of tracers like β-Alanine-2,2,3,3-d4 is instrumental in validating that the consumed β-alanine is directly responsible for these observed increases in the muscle carnosine pool.

| Duration of Supplementation | Muscle Group | Reported Increase in Carnosine Content (%) | Reference |

|---|---|---|---|

| 4 weeks | Vastus Lateralis | ~60% | mdpi.com |

| 10 weeks | Vastus Lateralis | 80% | mdpi.commdpi.com |

| 4 weeks | Soleus | 47% | researchgate.net |

| 4 weeks | Gastrocnemius | 37% | researchgate.net |

| 5-6 weeks | Soleus | 39% | mdpi.com |

| 12 weeks | Gastrocnemius | 85.4% | nih.gov |

During high-intensity exercise, the accumulation of hydrogen ions (H+) leads to a drop in muscle pH (acidosis), which is a key factor in the onset of fatigue. ntu.ac.ukgssiweb.org Carnosine acts as a critical intracellular buffer, accepting H+ ions and thus attenuating the fall in pH. gssiweb.orgfrontiersin.org By increasing muscle carnosine levels, β-alanine supplementation enhances the muscle's buffering capacity. gssiweb.orgconsensus.app

The use of β-Alanine-2,2,3,3-d4 provides mechanistic proof that the supplemented, exogenous β-alanine is incorporated into the functional carnosine pool that actively participates in buffering processes. Tracer studies can confirm the presence of the deuterated label within muscle carnosine, linking the intervention directly to the observed physiological effect. Research has shown that β-alanine supplementation can increase the contribution of carnosine to total muscle buffering capacity. mdpi.comgssiweb.org For example, after four weeks of supplementation, the contribution of carnosine to muscle buffer capacity was shown to rise by up to 18%. mdpi.com This enhanced buffering capacity is linked to performance improvements, particularly in sustained high-intensity activities lasting one to ten minutes. gssiweb.orgconsensus.app Studies have demonstrated that this can lead to significant improvements in time to exhaustion during high-intensity cycling tests. nih.govnih.gov

| Study Intervention | Performance Metric | Observed Improvement | Reference |

|---|---|---|---|

| 6 weeks β-alanine | Cycling Capacity Test at 110% Wmax (Time to Exhaustion) | +14% | nih.govnih.gov |

| 6 weeks β-alanine + NaHCO3 | Cycling Capacity Test at 110% Wmax (Time to Exhaustion) | +16% | nih.govnih.gov |

| 23 days β-alanine | 10-km Running Time Trial | Time reduced by ~169 seconds | frontiersin.org |

| 28 days β-alanine | Cycling Time to Exhaustion (Middle-Aged Adults) | +29.2% | nih.gov |

Nutritional Science Investigations using Deuterated β-Alanine

In nutritional science, understanding how diet influences the metabolism and bioavailability of supplements is crucial for optimizing their use. β-Alanine-2,2,3,3-d4 is an invaluable asset for these investigations.

The baseline concentration of muscle carnosine and the response to supplementation can be influenced by dietary habits. For instance, vegetarians, whose diets are naturally low in β-alanine, tend to have lower baseline muscle carnosine levels compared to omnivores. nih.govresearchgate.net By using β-Alanine-2,2,3,3-d4, researchers can precisely study how the absence or presence of dietary β-alanine affects the uptake and utilization of a supplemental dose.

Furthermore, tracer studies can elucidate how co-ingestion of other nutrients affects carnosine synthesis. For example, taking β-alanine with meals may enhance its uptake and subsequent conversion to carnosine. gssiweb.org Deuterated β-alanine allows scientists to track the efficiency of this process under different dietary conditions, such as co-supplementation with carbohydrates or other amino acids, providing evidence-based strategies for maximizing muscle carnosine loading.

A significant area of research is the development of new β-alanine formulations, such as sustained-release or controlled-release products, designed to improve absorption and minimize side effects like paresthesia. frontiersin.orgresearchgate.net Bioavailability studies are essential to compare the pharmacokinetic profiles of these different formulations.

Using β-Alanine-2,2,3,3-d4 as a tracer is the gold standard for these studies. It allows for the precise measurement of plasma concentrations of the supplemented β-alanine over time, without interference from the body's endogenous β-alanine. This enables the accurate determination of key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time (Area Under the Curve or AUC). bdnutritional.comnih.gov For example, one study comparing a novel controlled-release powder blend to a sustained-release tablet found that the powder blend yielded a 2.1-fold higher bioavailability, with a 1.6-fold increase in Cmax and a 2.1-fold increase in AUC. researchgate.netnih.gov Another study on a β-alanine complex showed it achieved a nearly 4.5-fold increase in circulating concentrations compared to the same dose of conventional β-alanine. bdnutritional.comnutraceuticalbusinessreview.com Such precise data, made possible by deuterated tracers, is critical for the development of more effective and user-friendly β-alanine supplements.

| β-Alanine Formulation | Parameter | Value | Comparison | Reference |

|---|---|---|---|---|

| β-Alanine Complex (400 mg) | Cmax | 123.09 ± 10.83 µmol/L | Significantly higher than conventional 400 mg dose (41.91 µmol/L) | bdnutritional.com |

| Conventional β-Alanine (1200 mg) | Cmax | 148.79 ± 10.44 µmol/L | Similar to 400 mg of β-Alanine Complex | bdnutritional.com |

| Controlled-Release Powder (8 g) | Bioavailability | 2.1-fold higher | Compared to 8 g in a sustained-release tablet | researchgate.netnih.gov |

| Controlled-Release Powder (8 g) | Cmax | 1.6-fold higher | Compared to 8 g in a sustained-release tablet | researchgate.netnih.gov |

| Controlled-Release Powder (8 g) | AUC | 2.1-fold higher | Compared to 8 g in a sustained-release tablet | researchgate.netnih.gov |

Exploration of β-Alanine-2,2,3,3-d4 in Specialized Biological Contexts

The application of β-Alanine-2,2,3,3-d4 extends beyond human exercise and nutrition into more specialized areas of biological research. Its ability to act as a precise tracer opens up avenues for investigation in diverse organisms and systems.

For example, research suggests that β-alanine may accumulate in plant cells as a generic stress-response molecule, helping to defend against environmental stressors like drought, heavy metals, and temperature shock. mdpi.com The use of deuterated β-alanine could allow plant biologists to meticulously track its uptake, transport, and site of action within the plant during these stress responses.

In microbiology, researchers have explored the metabolic pathways of β-amino acids in various bacteria. europa.eu Tracing studies with β-Alanine-2,2,3,3-d4 could be employed to identify novel enzymatic pathways for β-alanine degradation or utilization in microorganisms, which could have biotechnological applications.

Furthermore, in the field of medicinal chemistry and drug development, β-alanine can be a component of synthetic peptides. frontiersin.org Using a deuterated version of β-alanine within these peptides would enable researchers to study their metabolic stability, breakdown, and the fate of their constituent amino acids in vivo, aiding in the design of more robust and effective therapeutic agents.

Neurochemical Research and Neurotransmitter Receptor Dynamics

β-Alanine is recognized as a neurotransmitter that modulates the activity of several key receptor systems in the central nervous system (CNS). nih.gov It is structurally related to inhibitory amino acid neurotransmitters like γ-aminobutyric acid (GABA) and glycine (B1666218). nih.govresearchgate.net Research demonstrates that β-alanine can activate glycine receptors and various GABA receptor subtypes, contributing to the regulation of neuronal excitability. wustl.edutargetmol.comnih.govnih.gov

The application of β-Alanine-2,2,3,3-d4 is pivotal in studies investigating these neurochemical roles. As a stable isotope-labeled internal standard, it is essential for accurate quantification of endogenous β-alanine and other related neuromodulators in tissues and biofluids. nih.gov For instance, in studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), adding a known quantity of β-Alanine-2,2,3,3-d4 to a sample allows researchers to correct for variations during sample preparation and analysis, thereby ensuring the reliability of the quantitative data. nih.govkoreascience.kr

This precision is critical for understanding the subtle dynamics of neurotransmitter systems. For example, β-alanine has been shown to interact with multiple receptor types, and its effects can be complex, sometimes cross-desensitizing both GABA and glycine responses. nih.gov Elucidating these interactions requires highly accurate measurements of metabolite concentrations, a task for which β-Alanine-2,2,3,3-d4 is ideally suited. nih.gov By tracing the metabolic fate of deuterated β-alanine, researchers can gain insights into its synthesis, release, and uptake in the CNS, and how these processes are involved in regulating neuronal signaling and maintaining excitation-inhibition balance. nih.govwustl.edu

Table 1: Receptor Systems Modulated by β-Alanine

| Receptor Target | Primary Action | Reference |

|---|---|---|

| Glycine Receptors | Agonist; activation leads to Cl- influx and hyperpolarization. | nih.gov |

| GABA-A Receptors | Agonist; contributes to inhibitory neurotransmission. | nih.govwustl.edunih.gov |

| GABA-C Receptors | Agonist. | nih.gov |

| NMDA Receptors | Glycine co-agonist site (strychnine-insensitive). | nih.gov |

Cellular Homeostasis and Osmotic Stability Studies

β-Alanine plays a significant role in maintaining cellular homeostasis. It is a key precursor to the synthesis of carnosine, an important dipeptide that functions as an intracellular buffer against pH changes. medchemexpress.comresearchgate.net Beyond pH regulation, β-alanine is also involved in maintaining osmotic balance within cells. nih.gov In some organisms, it serves as a precursor to osmo-protectants that help cells survive under conditions of osmotic stress, such as high salinity. nih.govmdpi.com

The study of these homeostatic mechanisms is greatly enhanced by the use of stable isotope tracers like β-Alanine-2,2,3,3-d4. In metabolomics and metabolic flux analysis, deuterated β-alanine can be introduced into a biological system (e.g., cell cultures or organisms) to track its incorporation into downstream metabolites like carnosine or its role in metabolic networks under stress. medchemexpress.comisotope.com By following the "heavy" deuterium (B1214612) label, scientists can map the pathways of β-alanine metabolism and quantify the rates of synthesis and degradation, providing a dynamic view of cellular regulation. physiology.org

For example, research in plants has shown that maintaining the homeostasis of β-alanine is critical for energy metabolism and proper development. nih.gov Disruptions in its metabolic pathways can lead to an accumulation of amino acids and severe growth defects. nih.gov Using β-Alanine-2,2,3,3-d4 as a tracer in such systems would allow for precise measurement of the flux through different metabolic routes, helping to identify key regulatory enzymes and understand how cells adapt to environmental changes and maintain stability. nih.govuni-hannover.de

Table 2: Key Roles of β-Alanine in Cellular Homeostasis

| Homeostatic Function | Mechanism | Biological Significance | Reference |

|---|---|---|---|

| pH Regulation | Precursor to Carnosine, an intracellular proton buffer. | Buffers against acidosis during intense metabolic activity. | medchemexpress.com |

| Osmotic Stability | Serves as an osmolyte or precursor to osmo-protectants. | Protects cells from damage caused by dehydration or high salinity. | nih.govmdpi.com |

| Energy Metabolism | Can be metabolized to acetyl-CoA, feeding into the TCA cycle. | Provides an alternative energy source. | researchgate.net |

Deuterated β-Alanine in Cancer Metabolism Research

Altered metabolism is a hallmark of cancer, and there is growing interest in the role of β-alanine in cancer pathophysiology. mdpi.com Studies have found that β-alanine metabolism is significantly upregulated in certain cancers, such as melanoma, and elevated levels have been reported in various biofluids from patients with prostate, colon, and head and neck cancers. mdpi.com This has positioned β-alanine as a potential biomarker for cancer detection and prognosis. mdpi.com

In this context, β-Alanine-2,2,3,3-d4 serves as a critical tool for cancer metabolomics. Its primary application is as an internal standard for the accurate and reliable quantification of endogenous β-alanine levels in complex samples like plasma or tumor tissue. nih.govisotope.commdpi.com This quantitative precision is paramount for validating β-alanine as a clinical biomarker.

Furthermore, β-Alanine-2,2,3,3-d4 is used in research focused on cancer therapy. For example, in a study developing a method to quantify α-fluoro-β-alanine (AFBA), a major metabolite of the chemotherapeutic drugs capecitabine (B1668275) and 5-fluorouracil, β-Alanine-d4 was used as the internal standard. nih.gov This ensured the assay's accuracy and precision, which is vital for monitoring drug metabolism and patient response to treatment. nih.gov By enabling robust analytical methods, deuterated β-alanine facilitates a deeper understanding of how cancer cells alter metabolic pathways and how these pathways can be targeted for therapeutic intervention. isotope.commdpi.com

Emerging Research Avenues and Future Outlook for β Alanine 2,2,3,3 D4

Integration of Deuterated Tracers with Multi-Omics Datasets

The use of stable isotope tracers like β-Alanine-2,2,3,3-d4 is revolutionizing metabolic research. When combined with multi-omics approaches—which encompass genomics, transcriptomics, proteomics, and metabolomics—these tracers provide a powerful tool for dissecting complex biological systems. nih.gov The integration of data from these different "omics" layers allows for a more holistic understanding of cellular processes and the flow of biological information from genotype to phenotype. nih.gov

Recent studies have highlighted the potential of integrating multi-omics data to gain deeper insights into disease mechanisms. For example, the COSMOS (Causal Oriented Search of Multi-Omics Space) method integrates phosphoproteomics, transcriptomics, and metabolomics data to generate mechanistic hypotheses. embopress.org This approach can be particularly powerful when combined with stable isotope tracing to follow the metabolic fate of specific molecules like β-alanine.

In the context of β-alanine metabolism, multi-omics integration has been used to study its role in inflammation. nih.gov By analyzing datasets from lipopolysaccharide-stimulated cells, researchers have identified key proteins, metabolites, and genes involved in β-alanine's metabolic pathways and its anti-inflammatory effects. nih.gov The use of β-Alanine-2,2,3,3-d4 in such studies can provide precise information on flux through these pathways, enhancing the understanding of its metabolic impact.

Future research will likely focus on leveraging these integrated approaches to explore the role of β-alanine and its deuterated counterpart in a wider range of biological contexts, including cancer metabolism and neurological disorders. nih.govbiorxiv.org The ability to trace the metabolic fate of β-Alanine-2,2,3,3-d4 within these complex systems will be invaluable for identifying novel biomarkers and therapeutic targets. otsuka.co.jp

Computational Modeling and Systems Biology Approaches for Deuterium (B1214612) Kinetic Isotope Effects

The substitution of hydrogen with deuterium in a molecule like β-alanine leads to a well-known phenomenon called the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. researchgate.netaip.org Computational modeling and systems biology approaches are becoming increasingly crucial for understanding and predicting these effects.

Computational methods, such as those combining quantum mechanics and molecular mechanics (QM/MM), allow researchers to model the potential energy surface of enzymatic reactions and calculate KIEs. nih.gov These models can help elucidate reaction mechanisms and the role of quantum tunneling in enzyme catalysis. nih.gov For instance, the path integral-free energy perturbation (PI-FEP/UM) method can be used to determine both primary and secondary KIEs by simulating the isotopic mutation of a light isotope to a heavy one. nih.gov

Various theoretical models are employed to understand KIEs in different reaction types. For bimolecular nucleophilic substitution (S N 2) reactions, for example, theoretical methods are being developed to model KIEs across a wide range of temperatures and reaction barriers. mdpi.com Similarly, the Marcus-like H-tunneling model has been used to replicate and explain abnormal secondary deuterium KIEs observed in hydride transfer reactions. acs.org

These computational approaches are not only crucial for fundamental research into reaction mechanisms but also have practical implications for drug design. By understanding the KIE, scientists can strategically deuterate drug molecules to alter their metabolic stability and pharmacokinetic properties. snnu.edu.cnresearchgate.net

Development of Novel Deuteration Methodologies for Enhanced Accessibility and Purity

The growing interest in deuterated compounds for research and pharmaceutical applications has spurred the development of new and more efficient methods for their synthesis. researchgate.net A significant challenge is to achieve high levels of deuterium incorporation at specific sites within a molecule, with minimal isotopic impurities. d-nb.infonih.gov

Traditional methods for deuteration often result in a broad distribution of isotopologues (molecules with a different number of deuterium atoms) and isotopomers (molecules with deuterium at different positions). nih.gov To address this, researchers are developing novel strategies for precision deuteration. d-nb.info One approach involves the use of deuterium-enriched building blocks for de novo drug design, which allows for tight control over the isotopic purity and distribution. d-nb.infonih.gov

Catalytic methods, such as hydrogen isotope exchange (HIE), are also being refined to offer greater selectivity. snnu.edu.cn These reactions, which can be catalyzed by transition metals or photoredox catalysts, allow for the site-selective deuteration of C(sp²)-H and C(sp³)-H bonds in various organic molecules. snnu.edu.cn For instance, base-mediated deuteration of pyridyl phosphonium (B103445) and ammonium (B1175870) salts has been studied to achieve specific labeling patterns in these important heterocyclic compounds. rsc.org

The development of these advanced deuteration methodologies is critical for making compounds like β-Alanine-2,2,3,3-d4 more accessible and for ensuring the high isotopic purity required for demanding applications in metabolic research and drug development. nih.gov

Potential Applications in Drug Metabolism and Deuterated Drug Design

The strategic incorporation of deuterium into drug molecules, a process known as deuteration, has emerged as a promising strategy to improve the pharmacokinetic and toxicological profiles of pharmaceuticals. nih.gov The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes that involve C-H bond cleavage, leading to an improved biological half-life and potentially reduced dosing frequency. researchgate.net

β-Alanine itself has several biological roles, including acting as a precursor to carnosine, which functions as an intracellular buffer. medchemexpress.comwikipedia.org It is also involved in the biosynthesis of pantothenic acid and coenzyme A. wikipedia.org The use of β-Alanine-2,2,3,3-d4 can help elucidate the metabolic pathways of β-alanine and its contribution to various physiological processes. nih.gov

The "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium, has led to the development of FDA-approved deuterated drugs like deutetrabenazine. nih.gov More recently, de novo deuterated drugs, designed with deuterium from the outset, are also entering the market. nih.gov Deucravacitinib is a prime example of a novel deuterated drug where deuterium incorporation was key to avoiding the formation of non-selective metabolites. nih.gov

The insights gained from studying the metabolism of β-Alanine-2,2,3,3-d4 could inform the design of novel deuterated drugs. By understanding how deuteration at specific positions affects metabolic stability, researchers can design new chemical entities with improved therapeutic efficacy. researchgate.net

Ethical and Regulatory Considerations in Stable Isotope Research

While stable isotopes like deuterium are non-radioactive and pose a low risk, their use in research, particularly in human subjects, necessitates careful ethical and regulatory considerations. metsol.com Institutional Review Boards (IRBs) play a fundamental role in safeguarding the rights and well-being of research participants and ensuring compliance with regulatory guidelines. nih.gov

Key ethical considerations include obtaining informed consent from participants, ensuring their understanding of the research procedures and any potential implications. solubilityofthings.com In animal studies, the principles of humane treatment and the justification of animal use based on potential scientific benefits are paramount. solubilityofthings.com

Regulatory frameworks for the use of stable isotopes in clinical studies can vary between countries. For example, in Germany, the Federal Institute for Drugs and Medical Devices (BfArM) and the local IRB assess the safety of all products, including nutrients labeled with stable isotopes. nih.gov

As stable isotope research continues to advance, it is crucial that the scientific community remains committed to upholding the highest ethical standards. This includes responsible use of isotopes, minimizing environmental impact, and ensuring transparency in research practices. metsol.comresearchgate.net

Q & A

Q. How is β-Alanine-2,2,3,3-d4 synthesized and characterized for isotopic purity in academic research?

Q. What analytical techniques are essential for verifying the structural integrity of β-Alanine-2,2,3,3-d4 in metabolic studies?

Methodological Answer: Structural validation requires Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., amine and carboxylate) and X-ray crystallography for stereochemical analysis. For dynamic studies, isotope dilution mass spectrometry (IDMS) ensures accurate quantification in biological matrices. Cross-validation with stable isotope-labeled internal standards (e.g., -alanine) minimizes matrix interference .

Q. What are the primary research applications of β-Alanine-2,2,3,3-d4 in biochemical pathways?

Methodological Answer: This deuterated analog is used to:

- Trace glucose-alanine cycle dynamics in hepatic and muscle tissues via -labeled NMR metabolomics .

- Study peptide bond formation in bacterial cell walls by monitoring deuterium kinetic isotope effects (KIEs) on enzyme kinetics (e.g., alanine racemase) .

- Quantify β-alanine flux in carnosine biosynthesis using -isotopic labeling and compartmental modeling .

Advanced Research Questions

Q. How should researchers design experiments to mitigate isotopic interference when using β-Alanine-2,2,3,3-d4 in metabolic flux analysis (MFA)?

Methodological Answer:

- Control Groups : Include non-deuterated β-alanine to isolate isotopic effects on metabolic rates .

- Isotopic Dilution : Use tracer doses (<5% of total pool) to avoid perturbing endogenous pathways.

- Kinetic Modeling : Apply compartmental models (e.g., non-stationary MFA) to account for deuterium loss via exchange with cellular water .

- Validation : Cross-check flux estimates with -glucose tracers to detect systematic biases .

Q. How can contradictions in data arise from using β-Alanine-2,2,3,3-d4 in enzyme assays, and how should they be resolved?

Methodological Answer: Contradictions may stem from:

- Deuterium Isotope Effects : Reduced reaction rates (e.g., ) due to stronger C-D bonds. Mitigate by comparing /-substrate kinetics .

- Isotopic Impurity : Trace contamination skews kinetic parameters. Use Bonferroni correction or false discovery rate (FDR) control to adjust for multiple hypothesis testing .

- Matrix Effects : Biological matrices (e.g., plasma) quench deuterium signals. Apply standard addition methods to calibrate recovery rates .

Q. What statistical approaches are optimal for analyzing high-dimensional data from β-Alanine-2,2,3,3-d4 tracer studies?

Methodological Answer:

- LASSO Regression : Reduces overfitting in fluxomic datasets by penalizing non-significant variables .

- Principal Component Analysis (PCA) : Identifies latent variables (e.g., tissue-specific metabolic clusters) in -NMR datasets .

- False Discovery Rate (FDR) Control : Adjusts p-values for multiple comparisons in pathway enrichment analyses (e.g., Benjamini-Hochberg procedure) .

Q. How does isotopic purity of β-Alanine-2,2,3,3-d4 impact reproducibility in cross-laboratory studies?

Methodological Answer: Variability in deuterium enrichment (>2%) can lead to divergent kinetic or flux results. Standardize protocols by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.